Product packaging for 9-Amino-2,7-dimethylacridine(Cat. No.:CAS No. 194479-75-9)

9-Amino-2,7-dimethylacridine

Cat. No.: B12577997
CAS No.: 194479-75-9
M. Wt: 222.28 g/mol
InChI Key: WRUIMVFKCDISIM-UHFFFAOYSA-N
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Description

9-Amino-2,7-dimethylacridine , also widely known as Acridine Yellow (CAS Registry Number: 92-26-2 ), is a planar heterocyclic compound of significant interest in biochemical and biomedical research . This compound belongs to the acridine family and features a core structure substituted with amino and methyl groups, which profoundly influence its physicochemical properties and research applications . Its molecular formula is C 15 H 15 N 3 , with a molecular weight of 237.30 g/mol . Research Applications and Value The primary research value of this compound stems from its DNA intercalation ability . Its planar structure allows it to insert between base pairs of double-stranded DNA, making it a valuable tool for studying nucleic acid interactions and structure . Furthermore, the dimethyl substitution enhances its fluorescent properties , resulting in behavior that is highly valuable in analytical chemistry and as a potential probe in molecular diagnostics . Researchers are also investigating its potential in cutting-edge fields such as photodynamic therapy for cancer treatment, where its fluorescence can be utilized for targeted therapy, and in the development of organic electronics like OLEDs (Organic Light-Emitting Diodes) . The compound serves as a key synthetic intermediate for further chemical derivatization in medicinal chemistry programs . Mechanism of Action The principal mechanism of action for this compound and related acridines is the reversible, non-covalent intercalation into DNA . This intercalation can lead to the inhibition of nucleic acid synthesis and interfere with the activity of enzymes such as topoisomerases and telomerases, which can result in cell cycle arrest and apoptosis (programmed cell death) . This mechanism underpins its research utility in studying anticancer agents and other cellular processes involving DNA. Handling and Safety Acute toxicology data from a rodent model indicates a subcutaneous LD 50 of 280 mg/kg . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B12577997 9-Amino-2,7-dimethylacridine CAS No. 194479-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194479-75-9

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

2,7-dimethylacridin-9-amine

InChI

InChI=1S/C15H14N2/c1-9-3-5-13-11(7-9)15(16)12-8-10(2)4-6-14(12)17-13/h3-8H,1-2H3,(H2,16,17)

InChI Key

WRUIMVFKCDISIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2N)C

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 9 Amino 2,7 Dimethylacridine Analogs

Established and Emerging Synthetic Routes to the 9-Amino-2,7-dimethylacridine Core

The construction of the tricyclic acridine (B1665455) system, particularly with symmetrical substitutions like the 2,7-dimethyl pattern, relies on classical condensation reactions as well as modern synthetic innovations that offer improved efficiency and accessibility.

While the acridine framework is known to exhibit significant photochemical activity, particularly as a photocatalyst, its application in the primary synthesis of the 9-aminoacridine (B1665356) core is not a widely established methodology. Acridine-based photocatalysts are effective in enabling direct decarboxylative functionalization of carboxylic acids under visible light, a process that proceeds via a proton-coupled electron transfer (PCET) mechanism. nih.gov However, the literature does not extensively document direct photochemical cyclizations to form the this compound core itself. Such approaches remain an area of potential exploration for novel synthetic routes.

To enhance synthetic efficiency and reduce the need for isolating intermediates, one-pot methodologies have been developed for the synthesis of 9-aminoacridine derivatives. google.com These techniques are particularly valuable for rapidly generating libraries of compounds for biological screening. A common one-pot approach involves the initial formation of a highly reactive 9-alkoxy or 9-chloroacridine (B74977) intermediate, which is not isolated but is reacted in situ with a desired amino compound. google.commdpi.com

For the synthesis of N-(9-acridinyl) amino acid derivatives, a modified one-pot procedure begins with the reaction of 9-chloroacridine with a sodium alkoxide solution in an alcohol like methanol. mdpi.com After a period of reflux to form the 9-methoxyacridine (B162088) intermediate, the target amino acid is added directly to the reaction mixture, which is then refluxed for an additional period to yield the final N-substituted product. mdpi.com This strategy avoids the laborious purification of the intermediate and can be adapted for the 2,7-dimethylated analog by starting with 9-chloro-2,7-dimethylacridine.

StepReagents & ConditionsIntermediate/Product
1 9-Chloroacridine, Sodium Methoxide, Methanol9-Methoxyacridine (in situ)
2 Amino Acid, RefluxN-(9-Acridinyl) Amino Acid Derivative

This interactive table summarizes a general one-pot procedure for N-substitution on the 9-aminoacridine core.

The most robust and widely used methods for constructing the acridine ring are variations of classical condensation reactions, such as the Ullmann condensation and Bernthsen synthesis. nih.gov A modified Ullmann-Goldberg reaction is frequently employed to create the N-arylanthranilic acid precursor, which is then cyclized to form the acridone (B373769) or 9-chloroacridine core.

The synthesis of the 2,7-dimethylacridine (B12920338) core typically begins with the copper-catalyzed coupling of an appropriately substituted o-chlorobenzoic acid and an aniline (B41778). To achieve the 2,7-dimethyl substitution pattern, a starting material such as 4-methylaniline would be reacted with 2-chloro-5-methylbenzoic acid. The resulting N-(4-methylphenyl)-5-methylanthranilic acid is then subjected to cyclization. This critical ring-closing step is commonly achieved using dehydrating and chlorinating agents like phosphorus oxychloride (POCl₃) under a nitrogen atmosphere, which directly yields the 9-chloro-2,7-dimethylacridine intermediate. nih.gov This intermediate is the key precursor for the introduction of the 9-amino group.

Reaction StagePrecursorsKey ReagentsProduct
Ullmann Condensation 4-methylaniline, 2-chloro-5-methylbenzoic acidCopper (catalyst), Copper oxide, Sodium acetate, DMFN-(4-methylphenyl)-5-methylanthranilic acid
Cyclization N-(4-methylphenyl)-5-methylanthranilic acidPhosphorus oxychloride (POCl₃)9-Chloro-2,7-dimethylacridine

This interactive table outlines a modified Ullmann procedure for the synthesis of the key 9-chloro-2,7-dimethylacridine intermediate.

Derivatization of this compound for Structure-Activity Relationship Studies

Once the this compound core is established, further modifications can be made to explore SAR. These modifications can be targeted at either the acridine ring itself or the exocyclic 9-amino group.

Direct functionalization of the acridine ring, such as through electrophilic aromatic substitution, can be challenging due to the reactivity of the heterocyclic system. Therefore, substituents on the acridine core, like the methyl groups in 2,7-dimethylacridine, are most commonly incorporated by using appropriately substituted starting materials during the primary synthesis of the ring system. nih.gov For instance, the synthesis of 2,7-di-t-butyl-9-aminoacridine is achieved by starting with t-butyl-substituted carboxydiphenylamines, rather than by attempting to directly alkylate the acridine parent molecule. rsc.org This precursor-based approach allows for precise and regioselective placement of functional groups. A parallel synthetic strategy utilizing a diverse set of substituted salicylic (B10762653) acid and aniline precursors allows for the generation of a wide variety of functionalized 9-chloroacridine cores, which can then be converted to their 9-amino counterparts. nih.gov

The most common and versatile point for derivatization is the 9-amino group. The synthesis of a vast array of N-substituted 9-aminoacridine analogs is readily achieved through the nucleophilic aromatic substitution of 9-chloro-2,7-dimethylacridine with a diverse selection of primary and secondary amines. researchgate.net

This reaction is typically performed by heating the 9-chloroacridine intermediate with the desired amine, sometimes in the presence of a base like triethylamine (B128534) and a solvent such as dimethylformamide (DMF). researchgate.net An alternative procedure involves first reacting the 9-chloroacridine with phenol (B47542) to form a more reactive 9-phenoxyacridine (B3049667) intermediate, which then readily reacts with the amine. nih.gov This method has been used to couple the acridine core to various aliphatic and aromatic amines, amino acid esters, and complex diamine side chains. mdpi.comnih.govnih.gov The synthesis of N,N'-unsymmetrically substituted 9-aminobispidines has also been developed, showcasing the ability to introduce complex and sterically demanding substituents at this position.

9-Acridine PrecursorAmine SubstituentReaction ConditionsResulting N-SubstituentReference
9-Chloroacridinep-ToluidinePhenol, Heat9-[(4'-Methyl)phenylamino]
9-Chloroacridine3-Amino benzotrifluoridePhenol, Heat9-[(3'-Trifluoromethyl)phenylamino]
9-Chloroacridine8-Aminooctanoic acidSodium methoxide, Methanol, Reflux8-(Acridin-9-ylamino)octanoyl mdpi.comnih.gov
9-ChloroacridineSubstituted Phenacyl HalidesAcetone, Stirring/RefluxN-(Substituted phenacyl) nih.gov
9-ChloroacridineVarious Primary AminesTriethylamine, DMF, 120-130 °CVarious N-Alkyl/Aryl groups researchgate.net

This interactive table provides examples of diverse substituents introduced to the 9-amino group of the acridine core.

Synthesis of Dimeric and Polymeric Acridine Systems for Enhanced Properties

The development of dimeric and polymeric systems based on the this compound scaffold represents a significant advancement in tailoring the properties of this important heterocyclic compound. By linking two or more acridine units, researchers can enhance various characteristics, including DNA binding affinity, biological activity, and photophysical properties. These complex architectures are achieved through carefully designed synthetic strategies that involve the use of specific linker moieties to connect the acridine monomers.

Dimeric this compound Analogs

The synthesis of dimeric acridine derivatives often involves connecting two acridine units via a flexible or rigid linker. The choice of linker is crucial as it influences the spatial orientation of the acridine moieties and, consequently, their interaction with biological targets or their photophysical behavior. Common strategies for the synthesis of such dimers involve the reaction of a functionalized this compound with a bifunctional linking agent.

For instance, a diamine linker can be reacted with two equivalents of a 9-chloroacridine precursor to yield a dimeric structure. The length and nature of the linker can be varied to optimize the distance and flexibility between the two acridine rings. This approach allows for the creation of a library of dimeric compounds with systematically altered properties.

One synthetic route could involve the initial preparation of 9-chloro-2,7-dimethylacridine, followed by a nucleophilic substitution reaction with a diamine of a desired length, such as 1,6-diaminohexane or 1,4-diaminobutane. The reaction conditions would typically involve a suitable solvent and a base to neutralize the hydrogen chloride formed during the reaction.

Linker TypeLinker StructurePotential Synthetic Strategy
Aliphatic DiamineH₂N-(CH₂)n-NH₂Nucleophilic substitution of 9-chloro-2,7-dimethylacridine with the diamine.
PolyamineSpermidine, SpermineReaction of 9-chloro-2,7-dimethylacridine with the polyamine, potentially requiring protecting group chemistry.
Rigid Aromatic1,4-DiaminobenzenePalladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Polymeric Systems Incorporating this compound

The incorporation of this compound units into a polymer backbone can lead to materials with novel optical, electronic, or biological properties. Polycondensation is a common method for synthesizing such polymers. farabi.university This process involves the reaction of bifunctional monomers, one of which is a derivative of this compound, to form a long polymer chain with the elimination of a small molecule like water or methanol.

For example, a di-functionalized this compound, such as a diamino or dihydroxy derivative, can be polymerized with a suitable comonomer like a diacid chloride or a diisocyanate. The resulting polymer would have the acridine moiety as an integral part of its repeating unit.

Another approach is the synthesis of a vinyl monomer bearing the this compound unit, which can then be polymerized through chain-growth polymerization methods like free radical polymerization. This allows for the creation of polymers where the acridine unit is a pendant group attached to the main polymer chain.

Research into polyimides containing acridine derivatives has shown that these materials can exhibit high thermal stability and interesting photophysical properties. acs.org The synthesis of such polymers typically involves the polycondensation of a diaminoacridine derivative with a dianhydride.

Polymer TypeMonomersPolymerization MethodPotential Properties
PolyamideDiamino-functionalized this compound + Diacid chloridePolycondensationEnhanced thermal stability, unique fluorescent properties.
PolyurethaneDihydroxy-functionalized this compound + DiisocyanatePolyadditionBiocompatible materials with potential for drug delivery.
PolyacrylateAcrylate monomer with pendant this compoundFree Radical PolymerizationpH-responsive polymers, materials for optical sensors.

Spectroscopic and Photophysical Investigations of 9 Amino 2,7 Dimethylacridine and Its Derivatives

Advanced Fluorescence Studies and Mechanisms

The fluorescence properties of 9-aminoacridine (B1665356) derivatives are of significant interest due to their sensitivity to the local environment and their potential for use in analytical quenching assays. These characteristics stem from the nature of their electronic excited states and the influence of molecular interactions.

The fluorescence of 9-aminoacridine derivatives often exhibits solvatochromism, where the position of the emission maximum is dependent on the polarity of the solvent. This phenomenon arises from changes in the dipole moment of the molecule upon excitation. In the excited state, a more polar solvent can better stabilize the larger dipole moment, leading to a red shift in the fluorescence emission. This environmental sensitivity is a hallmark of intramolecular charge transfer (ICT) behavior. umsl.edumdpi.com

The solvatochromic properties can be investigated by measuring the absorption and emission spectra in a range of solvents with varying polarities. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, typically increases with solvent polarity for compounds exhibiting ICT.

Table 1: Illustrative Solvatochromic Data for a Representative 2,7-Disubstituted Acridine (B1665455) Derivative

SolventPolarity IndexAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Toluene2.438041030
Chloroform4.138542540
Acetonitrile5.839044050
Dimethyl Sulfoxide7.239545560

Note: The data in this table is representative of the behavior of solvatochromic 2,7-disubstituted acridine derivatives and is intended for illustrative purposes.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon is extensively used in analytical chemistry to quantify a wide range of analytes. The quenching of 9-aminoacridine fluorescence can occur through static or dynamic mechanisms.

Static Quenching: In this mechanism, a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. This reduces the population of excitable fluorophores.

Dynamic Quenching: This involves the collision of the excited-state fluorophore with the quencher molecule, leading to non-radiative de-excitation.

The efficiency of quenching is often described by the Stern-Volmer equation. Time-resolved fluorescence measurements can distinguish between static and dynamic quenching, as static quenching reduces the fluorescence intensity but not the lifetime, while dynamic quenching affects both. The fluorescence quenching of 9-aminoacridine by certain pyrimidines has been shown to proceed primarily through a static mechanism involving ground-state complex formation. nih.gov

The sensitivity of 9-aminoacridine derivatives to quenching by specific analytes allows for the development of fluorescent sensors. For example, the fluorescence of certain acridine dyes can be quenched by oxygen radicals, which has implications for studying oxidative stress in biological systems. nih.gov

The excited state dynamics of 9-aminoacridine derivatives are complex and involve processes such as intramolecular charge transfer (ICT), intersystem crossing, and energy transfer. Upon photoexcitation, the molecule is promoted to an electronically excited state. The subsequent relaxation pathways determine the fluorescence quantum yield and lifetime.

In polar environments, the excited state can relax to a more polar ICT state, which is characterized by a larger dipole moment. This relaxation process is often accompanied by a time-dependent shift in the fluorescence spectrum. The excited state can also undergo intersystem crossing to a triplet state, which can then lead to phosphorescence or be involved in energy transfer processes.

Energy transfer can occur from an excited 9-aminoacridine derivative (the donor) to an acceptor molecule if their emission and absorption spectra overlap and they are in close proximity. This process, known as Förster Resonance Energy Transfer (FRET), is highly dependent on the distance between the donor and acceptor and is a powerful tool for studying molecular interactions.

Chemiluminescence Research in Acridine Derivatives

Acridine derivatives are a prominent class of compounds in the field of chemiluminescence, a process where light is emitted as a result of a chemical reaction. This property is harnessed in numerous highly sensitive analytical assays.

The chemiluminescence of acridinium (B8443388) esters, a key class of acridine derivatives, is typically initiated by reaction with an oxidant, such as hydrogen peroxide, in an alkaline environment. mdpi.comresearchgate.netsemanticscholar.org The generally accepted mechanism involves the following key steps:

Nucleophilic Attack: The hydroperoxide anion (OOH⁻) attacks the electron-deficient carbon atom at the 9-position of the acridine ring.

Formation of a Peroxyhemiacetal Intermediate: This initial adduct is unstable and undergoes further reaction.

Intramolecular Cyclization: The intermediate cyclizes to form a high-energy 1,2-dioxetanone intermediate. mdpi.com

Decomposition and Excitation: The unstable dioxetanone decomposes, releasing carbon dioxide and forming an electronically excited N-methylacridone.

Light Emission: The excited N-methylacridone relaxes to its ground state by emitting a photon of light, resulting in the observed chemiluminescence.

The efficiency of the chemiluminescence reaction, or the quantum yield, is influenced by the nature of the leaving group on the acridinium ester and the reaction conditions. nih.gov The introduction of methyl groups at the 2 and 7 positions of the acridine ring has been shown to increase chemiluminescence intensities under alkaline conditions. semanticscholar.org

The chemiluminescent reaction of acridinium esters with hydrogen peroxide forms the basis of highly sensitive methods for the detection of hydrogen peroxide. semanticscholar.org This has significant applications in various fields, including clinical diagnostics and environmental monitoring, where the detection of low levels of hydrogen peroxide is crucial. hku.hkmdpi.com

The high sensitivity of acridinium ester-based assays allows for the detection of trace amounts of analytes. vacutaineradditives.com These compounds are widely used as labels in chemiluminescence immunoassays, where they are conjugated to antibodies or antigens. nih.govvacutaineradditives.com The amount of light produced is directly proportional to the concentration of the analyte, enabling quantitative measurements.

The advantages of using acridinium esters in analytical assays include:

High Sensitivity: Capable of detecting very low concentrations of analytes. vacutaineradditives.com

Rapid Kinetics: The light-emitting reaction is fast, allowing for rapid measurements. vacutaineradditives.com

Low Background: The reaction does not require a catalyst, which minimizes background luminescence and improves the signal-to-noise ratio. vacutaineradditives.com

Good Stability: Acridinium ester labels are chemically stable, ensuring reliable and reproducible results. vacutaineradditives.com

Thermally Activated Delayed Fluorescence (TADF) Research in Acridine-Based Emitters

Research into acridine-based emitters has significantly advanced the field of organic electronics, particularly concerning the phenomenon of Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of typically non-emissive triplet excitons, converting them into emissive singlet excitons through thermal energy, which can theoretically enable 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). frontiersin.org Acridine derivatives, including 9-Amino-2,7-dimethylacridine, serve as critical components in the molecular design of efficient TADF emitters.

Theoretical and Experimental Elucidation of TADF Mechanisms

The TADF mechanism relies on an efficient reverse intersystem crossing (RISC) from the lowest triplet excited state (T₁) to the lowest singlet excited state (S₁). wikipedia.org For this to occur, the energy gap between the S₁ and T₁ states (ΔE_ST) must be sufficiently small (typically < 0.2 eV) to be overcome by ambient thermal energy. rsc.org Molecular design strategies for acridine-based TADF emitters focus on minimizing this gap.

Theoretical Elucidation: Theoretical studies, often employing quantum mechanical analysis, are crucial for understanding and predicting the TADF properties of acridine derivatives. A common and effective strategy is the donor-acceptor (D-A) molecular architecture. In this design, an electron-donating moiety, such as an acridine derivative, is linked to an electron-accepting unit. This spatial separation of the highest occupied molecular orbital (HOMO), located on the donor, and the lowest unoccupied molecular orbital (LUMO), on the acceptor, leads to a significant reduction in the ΔE_ST. rsc.org

Theoretical calculations reveal that the geometry between the donor and acceptor units is critical. For instance, a highly twisted structure, resulting in a large dihedral angle between the acridine donor and the acceptor, can minimize the HOMO-LUMO overlap and thus reduce ΔE_ST. nih.gov Furthermore, theoretical models help elucidate the nature of the excited states. Efficient TADF systems often involve coupling between charge-transfer (CT) states and a close-lying locally excited triplet state (³LE). This interaction, often described as spin-vibronic coupling, enhances the rate of RISC, which is a key factor for high-performing TADF materials. frontiersin.org

Experimental Elucidation: Experimentally, the TADF mechanism is confirmed through photophysical measurements. A key characteristic is the observation of two components in the fluorescence decay profile: a short-lived prompt fluorescence and a long-lived delayed fluorescence. The delayed component is temperature-dependent, with its intensity increasing at higher temperatures, confirming the thermally activated nature of the process. wikipedia.org

For example, donor-acceptor molecules that link a dimethyl acridine donor with a triazine acceptor have demonstrated small energy gaps between singlet and triplet levels, confirming that this molecular design effectively enables the RISC process required for TADF. researchgate.net The delayed fluorescence lifetimes for such compounds have been measured in the microsecond range, which is characteristic of TADF emitters. researchgate.net Experimental results on various acridine-based emitters have shown high photoluminescence quantum yields (PLQYs), indicating efficient light emission. researchgate.net

ParameterDescriptionSignificance in TADF Elucidation
ΔE_ST The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states.A small ΔE_ST (< 0.2 eV) is a prerequisite for efficient RISC.
RISC rate (k_RISC) The rate of transition from the T₁ state to the S₁ state.A high k_RISC is necessary for efficient harvesting of triplet excitons.
Photoluminescence Quantum Yield (PLQY) The ratio of photons emitted to photons absorbed.High PLQY indicates efficient conversion of excitons into light.
Fluorescence Lifetime (τ) The average time the molecule stays in its excited state before returning to the ground state.The presence of a long-lived, delayed component confirms the TADF mechanism.

Role of Acridine Moieties in Organic Light-Emitting Diode (OLED) Emitters

The acridine moiety, particularly the 9,9-dimethyl-9,10-dihydroacridine (B1200822) unit, is a cornerstone in the design of high-performance emitters for OLEDs due to its unique combination of electronic and structural properties.

Electron-Donating Strength: Acridine is recognized as a potent electron donor. rsc.org This strong donating characteristic is fundamental to creating D-A type TADF emitters where a significant charge transfer character in the excited state is required to minimize the ΔE_ST. researchgate.net

Structural Rigidity and Bulkiness: The rigid and bulky structure of the acridine unit provides superior thermal and morphological stability to the emitter molecules. rsc.org This is a critical factor for the longevity and reliability of OLED devices, as it helps prevent aggregation-caused quenching, where molecules clump together and reduce emission efficiency. The presence of methyl groups, as in 9,9-dimethyl-9,10-dihydroacridine, further enhances this effect, making the molecule less sensitive to concentration changes within the emissive layer of an OLED. nih.gov

High Triplet Energy: The acridine group possesses a relatively high triplet energy compared to other common donor units like carbazole. rsc.org This property makes acridine derivatives not only excellent emitters but also suitable as host materials for other guest emitters in phosphorescent and TADF OLEDs. A high triplet energy in the host ensures that the triplet excitons are effectively confined to the guest emitter, preventing energy loss and maximizing device efficiency. nih.gov

Versatility in Molecular Design: Acridine moieties are versatile building blocks. They have been successfully incorporated into emitters spanning the visible spectrum, from deep-blue to orange-red, by pairing them with different acceptor units. nih.govresearchgate.net For example, combining an acridine donor with a pyrimidine (B1678525) acceptor has led to the development of efficient blue TADF emitters. rsc.org Similarly, fusing benzothiophene (B83047) to the acridine frame has produced high-efficiency orange-red emitters with external quantum efficiencies (EQEs) exceeding 20%. researchgate.net This versatility allows for precise tuning of the optoelectronic properties to achieve desired emission colors and performance characteristics in OLEDs.

The performance of OLEDs incorporating acridine-based TADF emitters is a testament to the crucial role of this chemical moiety. Devices have demonstrated high efficiencies across various metrics.

Emitter/Host TypeRole of AcridineMax. External Quantum Efficiency (EQE)Emission Color
Acridine-Triazine Emitter Donor27.3% researchgate.netGreen researchgate.net
Acridine-Pyrimidine Host Donor22.4% (for doped emitter) nih.govBlue rsc.org
Fused Acridine Emitter Donor>20% researchgate.netOrange-Red researchgate.net
Acridine-Substituted TPA Hole-Transporting Material21.59% (for yellow device) nih.govYellow nih.gov

Molecular Interaction Mechanisms with Biological Components and Materials

Deoxyribonucleic Acid (DNA) Interaction Mechanisms of 9-Amino-2,7-dimethylacridine Analogs

The planar aromatic structure of this compound and its derivatives facilitates their interaction with the DNA double helix, leading to significant perturbations of its structure and function.

Intercalation Mechanisms with Double-Stranded DNA

The primary mode of interaction between 9-aminoacridine (B1665356) derivatives and double-stranded DNA is intercalation, where the planar acridine (B1665455) ring inserts itself between adjacent base pairs of the DNA helix. This insertion is driven by a combination of van der Waals forces, hydrophobic interactions, and electrostatic interactions between the positively charged acridine ring and the negatively charged phosphate (B84403) backbone of DNA.

Studies on various 9-aminoacridine analogs have elucidated the structural and energetic aspects of this process. For instance, viscometric titrations of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines with closed circular supercoiled DNA revealed binding affinities in the range of 2.0 x 10^5 M^-1. nih.gov The intercalation of these compounds induces a local unwinding of the DNA helix, with measured unwinding angles close to 17 degrees for most derivatives. nih.gov However, the precise angle can be influenced by the nature and position of substituents on the acridine ring. For example, a derivative with a bulkier substituent exhibited a smaller unwinding angle of 12 degrees, suggesting a "wedge" effect upon intercalation. nih.gov The general insensitivity of the binding constants to substituent effects in this series was attributed to the dominant role of the formal positive charge on the acridine ring in driving the initial association with DNA. nih.gov

The following table summarizes the DNA binding affinities and unwinding angles for a series of 6-chloro-2-substituted-9-aminoacridine derivatives.

CompoundSubstituent at C2Binding Affinity (M-1)Unwinding Angle (degrees)
1 H~2.0 x 10517
2 CH3~2.0 x 10517
3 OCH3~2.0 x 10517
4 Cl~2.0 x 10517
5 CF3~2.0 x 10512

Data sourced from viscometric titrations with closed circular supercoiled DNA. nih.gov

Influence on DNA Replication and Transcription Processes in vitro

By intercalating into the DNA template, 9-aminoacridine analogs can significantly interfere with the processes of DNA replication and transcription. The distortion of the DNA helix caused by intercalation can impede the progression of DNA and RNA polymerases along the template strand.

In vitro studies have demonstrated that the presence of uridine (B1682114) analogs, for example, can increase errors during transcription by T7 and SP6 RNA polymerases. biorxiv.org This suggests that modifications to the nucleic acid structure, such as those induced by intercalating agents, can decrease the fidelity of polymerases. While direct studies on the effect of this compound on in vitro transcription are limited, the established intercalation mechanism strongly implies an inhibitory effect on the elongation phase of transcription. The local unwinding and stiffening of the DNA template upon intercalation can create a physical barrier to the movement of RNA polymerase.

Specific Binding with DNA Polymerases and Topoisomerases

Beyond passive interference with template function, 9-aminoacridine derivatives can also directly interact with the enzymes involved in DNA metabolism. The structure of the complex between 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide and the DNA hexanucleotide d(CGTACG)2 reveals that the drug molecule intercalates between CpG steps, with its side chain residing in the major groove. nih.gov This positioning can influence the binding and activity of enzymes that recognize and process DNA.

The interaction of these compounds with topoisomerases is particularly significant. Topoisomerases are essential enzymes that resolve topological problems in DNA by transiently cleaving and religating the DNA backbone. Acridine derivatives can act as topoisomerase poisons by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA strand breaks.

Enzyme Inhibition Mechanisms by this compound Derivatives in Model Systems

The biological effects of this compound and its analogs extend to the direct inhibition of key enzymes involved in neurotransmission and DNA topology.

Cholinesterase Inhibition Studies

A significant body of research has focused on the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), by 9-aminoacridine derivatives. These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease.

Numerous studies have synthesized and evaluated various 9-aminoacridine derivatives for their anticholinesterase activity. For instance, a series of novel tacrine (B349632) and 7-methoxytacrine (7-MEOTA) derivatives have been investigated, with some compounds showing potent inhibition of both human AChE (hAChE) and BChE. researchgate.net The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table presents the IC50 values for selected 9-aminoacridine derivatives against acetylcholinesterase and butyrylcholinesterase.

CompoundTarget EnzymeIC50 (µM)
Derivative A Acetylcholinesterase1.90 ± 0.16
Derivative A Butyrylcholinesterase0.084 ± 0.008
Tacrine AcetylcholinesteraseReference
7-MEOTA AcetylcholinesteraseReference

Data for Derivative A from a study on 2,6-di-tert-butyl-4-{[2-(7,8,9,10- tetrahydro-6H-cyclohepta[b]quinolin-11-ylamino)-ethylimino]-methyl}-phenol. researchgate.net

Kinetic studies have revealed that these compounds often act as mixed-type reversible inhibitors of cholinesterases. researchgate.net This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate and its catalytic turnover rate.

Mechanistic Studies of Topoisomerase Inhibition

As mentioned previously, 9-aminoacridine derivatives are well-characterized inhibitors of topoisomerases, particularly topoisomerase II. These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation. Acridine-based agents can function as catalytic inhibitors of topoisomerase II, meaning they inhibit the enzyme's activity without necessarily causing an increase in DNA strand breaks, a hallmark of topoisomerase poisons like etoposide. nih.gov This catalytic inhibition is a strategy to circumvent the risk of therapy-related secondary malignancies associated with topoisomerase poisons. nih.gov

The mechanism of inhibition involves the stabilization of a non-covalent DNA-topoisomerase complex, thereby preventing the enzyme from completing its catalytic cycle of DNA cleavage and religation. The crystal structure of 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to a DNA hexanucleotide provides a structural basis for understanding these interactions. nih.gov The intercalated acridine ring, along with its side chain projecting into the major groove, can sterically and electronically interfere with the conformational changes required for topoisomerase II function. Studies with a series of acridine-based catalytic inhibitors of topoisomerase II have demonstrated their ability to inhibit the proliferation of various cancer cell lines, with half-maximal effective concentrations (EC50) ranging from 8.15 to 42.09 μM. nih.gov

ATPase Inhibition Mechanisms in Bacterial Models

While direct studies on this compound are not extensively documented, the inhibitory action of acridine derivatives on bacterial ATPases can be inferred from their known biochemical activities. Bacterial ATPases, such as the F-type (F1Fo-ATPase), are essential enzymes that generate ATP using the energy from a proton gradient across the membrane. wikipedia.orgcam.ac.uk These enzymes are composed of a soluble F1 domain responsible for ATP synthesis/hydrolysis and a transmembrane Fo domain that acts as a proton channel. nih.govnih.gov

The primary mechanism by which acridine derivatives are thought to inhibit these enzymes is through their action as DNA intercalators. patsnap.comrsc.org By inserting themselves between the base pairs of bacterial DNA, these molecules can disrupt the template for DNA-dependent ATPases, which are involved in processes like DNA repair and replication. nih.gov This intercalation alters the structure and mechanics of the DNA, which can impede the function of enzymes that rely on DNA binding and translocation. arxiv.org

Inhibition can occur through several potential mechanisms:

Direct Obstruction: The presence of the intercalated acridine molecule can physically block the progression of the ATPase along the DNA strand.

Conformational Changes: Intercalation can induce conformational changes in the DNA structure, which may prevent the ATPase from recognizing its binding site or carrying out its hydrolytic function.

Altered DNA Dynamics: The stability and flexibility of the DNA helix are altered upon intercalation, which can affect the energy-dependent processes mediated by the ATPase.

While some inhibitors target the ATP binding site directly (competitive inhibition) or an allosteric site (non-competitive inhibition), the action of many acridine compounds on DNA-dependent ATPases is primarily an indirect consequence of their interaction with the DNA substrate. patsnap.com It is important to note that ATP itself does not typically interfere with the DNA binding or cleavage steps of related enzymes like topoisomerases, suggesting that the inhibitory action of intercalators is distinct from nucleotide-binding competition. nih.gov

Interactions with Other Biological Macromolecules (e.g., Proteins)

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary carrier for a wide variety of endogenous and exogenous compounds, including many drugs. The binding of molecules to HSA is critical as it influences their distribution, metabolism, and efficacy. The interaction between acridine derivatives and HSA has been investigated, primarily through fluorescence spectroscopy, a technique that leverages the intrinsic fluorescence of tryptophan residues in the protein. mdpi.comsid.ircolab.ws

The binding of a ligand, such as an acridine derivative, to HSA often leads to the quenching of the protein's natural fluorescence. mdpi.com This quenching can occur through either a static mechanism, involving the formation of a ground-state complex between the ligand and the protein, or a dynamic mechanism, resulting from collisional encounters. For many acridine derivatives, studies have indicated that a static quenching mechanism is predominant, suggesting the formation of a stable HSA-acridine complex. mdpi.comnih.gov

Key findings from studies on similar acridine compounds with HSA include:

Binding Affinity: Acridine derivatives can exhibit strong binding to HSA, with binding constants often in the range of 10³ to 10⁵ M⁻¹. mdpi.comsid.ircolab.ws This indicates a stable interaction.

Binding Stoichiometry: The interaction typically occurs in a 1:1 molar ratio, meaning one molecule of the acridine derivative binds to one molecule of HSA. sid.ir

Thermodynamic Parameters: Thermodynamic analysis often reveals that the binding is a spontaneous process (indicated by a negative Gibbs free energy, ΔG). The forces driving this interaction are typically hydrophobic interactions, hydrogen bonds, and van der Waals forces. mdpi.comcolab.ws

Binding Site: Competitive binding studies using site-specific markers suggest that many acridine derivatives bind to Sudlow's site I, which is a hydrophobic pocket located in subdomain IIA of HSA and is also the binding site for drugs like warfarin. mdpi.com This subdomain is in close proximity to the sole tryptophan residue (Trp-214) of HSA, explaining the significant fluorescence quenching observed upon binding. mdpi.com

The interaction of this compound with HSA is expected to follow these general principles, with the acridine core participating in hydrophobic and π-stacking interactions within the binding pocket, and the amino group potentially forming hydrogen bonds.

Table 1: Binding Parameters of Acridine Derivatives with Human Serum Albumin (HSA) Note: This table is illustrative, based on data for various acridine derivatives, not specifically this compound.

Acridine DerivativeBinding Constant (Kb) (M-1)Number of Binding Sites (n)Quenching MechanismPrimary Driving Forces
Acridine-N-acylhydrazone (3a)2.54 x 103~1StaticH-bonding, van der Waals
Pyrazolo[4,3-a]acridine (Cl-substituted)1.85 x 103~1StaticHydrophobic
Acridine-thiazolidinone (4b)5.87 x 105~1StaticH-bonding, van der Waals

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. mdpi.com This model is built by analyzing a set of molecules known to be active against a target, without necessarily knowing the target's 3D structure. nih.gov For compounds like this compound, which are known to interact with targets such as DNA topoisomerases, pharmacophore models can elucidate the key features required for this inhibition. nih.govderpharmachemica.comacs.org

A typical pharmacophore model for a DNA intercalator or a topoisomerase inhibitor often includes the following features:

Aromatic Rings (RA): Essential for the π-π stacking interactions that occur during intercalation between DNA base pairs. The planar, polycyclic aromatic system of the acridine core is a critical pharmacophoric feature. nih.govderpharmachemica.com

Hydrogen Bond Acceptors (HBA) and Donors (HBD): These are crucial for specific interactions with amino acid residues in the enzyme's active site or with the phosphate backbone of DNA. The amino group at position 9 of the acridine is a key hydrogen bond donor.

Positive Ionizable (PI): At physiological pH, the amino group can be protonated, acquiring a positive charge. This feature is often important for electrostatic interactions with the negatively charged phosphate groups of DNA. derpharmachemica.com

By generating and validating such a model, it can be used as a 3D query to screen large compound databases to find new, structurally diverse molecules with the potential for similar biological activity. nih.govresearchgate.net For instance, a pharmacophore model developed for topoisomerase I inhibitors based on camptothecin (B557342) derivatives was successfully used to identify novel inhibitory molecules from the ZINC database. nih.gov Similarly, a model for topoisomerase inhibitors based on pyridine (B92270) derivatives identified a five-point pharmacophore with one hydrophobic group and four aromatic rings as crucial for activity. nih.gov

Interactions with Inorganic Materials and Surfaces

Geopolymers are inorganic, cement-like materials formed by the reaction of an aluminosilicate (B74896) source with a highly alkaline activating solution. Their porous, three-dimensional network structure makes them suitable for the immobilization and encapsulation of various materials, including hazardous waste and organic molecules. mdpi.comresearchgate.net The encapsulation of organic dyes, which share structural similarities with this compound (being colored, aromatic compounds), within geopolymer matrices has been demonstrated as a viable method for their stabilization. researchgate.net

The primary mechanisms for immobilization within a geopolymer matrix are:

Physical Encapsulation: The molecule is physically trapped within the pores and channels of the hardened geopolymer structure. This confinement significantly reduces the mobility and potential for leaching of the encapsulated substance. mdpi.comfrontiersin.org

Chemical Bonding: The molecule may interact chemically with the geopolymer matrix. For a molecule like this compound, the amino group could potentially form hydrogen bonds with the silicate (B1173343) or aluminate species in the matrix.

Adsorption: The organic molecule can be adsorbed onto the internal surfaces of the geopolymer pores.

Studies have shown that dyes like acridine orange can be successfully encapsulated in a metakaolin-based geopolymer while maintaining their structural integrity. researchgate.net The highly alkaline environment of the geopolymerization process is a critical factor, as some organic molecules may degrade. However, many aromatic and heterocyclic compounds are stable enough to be incorporated. The success of encapsulation is often verified by leaching tests, which have shown that properly formulated geopolymers can effectively prevent the release of the entrapped molecules. frontiersin.orgmdpi.com The functionalization of geopolymer surfaces with amino groups has also been shown to enhance their potential as adsorbents, indicating a strong affinity between amino-functionalized molecules and the geopolymer structure. researchgate.net

Self-assembled monolayers (SAMs) are ordered molecular layers that form spontaneously on the surface of a substrate. While the formation of SAMs by this compound on metal oxides has not been specifically reported, the principles of SAM formation can be used to predict its potential behavior. Metal oxide surfaces, such as titanium dioxide (TiO₂) or aluminum oxide (Al₂O₃), are typically covered with hydroxyl groups (-OH) under ambient conditions, making them polar and reactive. utwente.nlutwente.nl

The interaction of a molecule with a metal oxide surface to form a SAM is driven by the affinity of a specific "head group" for the surface. For this compound, two primary interaction points are possible:

The Amino Group: Amino groups are known to interact with metal oxide surfaces. rsc.org The interaction can occur via hydrogen bonding between the amine hydrogens and the surface hydroxyl oxygens, or through direct coordination of the nitrogen lone pair to metal sites on the surface. nih.govnih.gov Studies on the adsorption of amino acids and peptides on TiO₂ have shown that charged amino groups (like lysine (B10760008) or arginine) bind strongly to the surface. rsc.orgsemanticscholar.org

The Aromatic Acridine Ring: The planar aromatic system can interact with the surface through van der Waals forces or π-surface interactions. Aromatic amino acids have been shown to have a strong affinity for TiO₂ surfaces. rsc.org

The formation of a well-ordered monolayer would depend on a balance between the head group-surface interaction and the intermolecular interactions (e.g., π-π stacking) between adjacent acridine molecules. The methyl groups on the ring could influence the packing density and orientation of the molecules in the monolayer. While molecules like phosphonates and carboxylic acids are more commonly used for robust SAM formation on metal oxides, amino-terminated molecules are also widely employed to functionalize these surfaces. utwente.nlsemanticscholar.org

Mechanistic Biological Activity Studies in Vitro Models

Antimicrobial Activity Mechanisms of 9-Amino-2,7-dimethylacridine and Related Compounds

Studies on this compound, also known as Acridine (B1665455) Yellow, and its parent compound 9-aminoacridine (B1665356), have revealed multiple mechanisms through which they exert their antimicrobial effects in vitro. These mechanisms primarily involve the disruption of critical cellular functions, including membrane integrity, metabolic pathways, and nucleic acid synthesis.

While some acridine compounds exert their effects through direct physical disruption of the bacterial membrane, studies on the related compound 9-aminoacridine (9-AA) suggest a more nuanced interaction with the cell envelope. Research on multidrug-resistant Klebsiella pneumoniae indicated that 9-AA did not cause significant membrane disruption, as observed through staining with the fluorescent probe SYTOX green nih.gov. However, mechanistic studies revealed that 9-AA effectively disrupts the proton motive force (PMF) in K. pneumoniae nih.gov. The PMF is an electrochemical gradient across the bacterial membrane that is essential for maintaining cellular energy and transport functions. By disrupting this gradient, the compound compromises the integrity and bioenergetic state of the bacterial membrane without necessarily causing physical lysis.

The disruption of the proton motive force by acridine compounds is a key factor in the inhibition of essential microbial metabolic pathways nih.gov. The PMF is critical for ATP synthesis via ATP synthase, transport of nutrients, and maintaining ionic homeostasis. By dissipating this gradient, compounds like 9-aminoacridine effectively short-circuit the cell's energy production machinery, leading to a broad inhibition of metabolic activities that are vital for bacterial survival and proliferation nih.gov.

A primary and well-documented antimicrobial mechanism for this compound and related compounds is their interaction with bacterial DNA nih.gov. As a derivative of acridine, this compound can intercalate into the DNA double helix, inserting itself between base pairs . This physical intercalation distorts the structure of the DNA, which in turn interferes with critical cellular processes. The presence of the intercalated molecule can inhibit the functions of DNA and RNA polymerases, thereby disrupting both DNA replication and the transcription of genes into messenger RNA . This inhibition of nucleic acid synthesis is a potent mechanism for its antimicrobial and mutagenic properties, the latter of which has led to its use as a mutagen in microbiology wikipedia.org.

Table 1: Summary of Antimicrobial Mechanisms of Acridine Compounds

MechanismTargetEffectAffected Processes
Membrane Integrity Disruption Proton Motive Force (PMF)Dissipation of the electrochemical gradient across the bacterial membrane.ATP synthesis, nutrient transport, ionic homeostasis.
Nucleic Acid Synthesis Inhibition Bacterial DNAIntercalation between DNA base pairs, causing structural distortion.DNA replication, gene transcription.

Cellular Applications as Fluorescent Probes

The inherent fluorescence of this compound makes it a valuable tool in cellular research, particularly for bioimaging and as a sensor for intracellular environments.

This compound is utilized as a fluorescent stain in histology wikipedia.org. Its ability to emit a strong bluish-green fluorescence allows for the visualization of cellular structures under a fluorescence microscope. A key application is its use as a DNA stain . Due to its intercalating properties, it binds to nucleic acids, enabling the visualization of DNA in techniques such as chromatography for the identification of DNA sequences .

The fluorescence of this compound is sensitive to its local environment, a property that has been exploited for biological measurements. It is widely used as a fluorescent probe for the non-invasive measurement of cytoplasmic pH changes in living cells wikipedia.org. The fluorescence intensity of the compound varies with pH, providing a means to monitor the cellular environment in real-time . In practice, the probe's fluorescence is quenched upon its uptake into the relatively acidic cytoplasm of bacteria like Escherichia coli. This change in fluorescence can be measured and calibrated to determine the intracellular pH researchgate.net. Studies have shown that this fluorescent method yields pH measurements consistent with those obtained through other techniques, such as 31P-nuclear magnetic resonance (31P-NMR) spectroscopy researchgate.net.

Table 2: Applications of this compound as a Fluorescent Probe

ApplicationPrinciple of ActionTarget Measurement
Histological Staining Binds to cellular components and fluoresces under specific wavelengths.Visualization of cellular morphology.
DNA Staining Intercalates into the DNA double helix, leading to localized fluorescence.Identification and visualization of DNA sequences.
Intracellular pH Probe Fluorescence intensity is dependent on the pH of the local environment.Non-invasive measurement of cytoplasmic pH.

Emerging Research Frontiers and Future Academic Directions

Role of 9-Amino-2,7-dimethylacridine in Advanced Optoelectronic Materials Research

The unique photophysical properties of the acridine (B1665455) scaffold, particularly when substituted with electron-donating and accepting groups, have positioned this compound as a compound of interest in the development of advanced optoelectronic materials. Research in this area is increasingly focused on harnessing its potential in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Derivatives of 9,10-dihydro-9,9-dimethylacridine have been investigated as donor units in thermally activated delayed fluorescence (TADF) emitters for OLEDs. nih.gov These materials are crucial for achieving high efficiency in next-generation displays and lighting. The introduction of methyl groups at the 2 and 7 positions of the acridine core can influence the electronic properties and molecular packing of the resulting materials, which in turn affects their electroluminescent performance. For instance, dimethylacridine-based emitters have been designed for non-doped OLEDs, demonstrating improved efficiency. researchgate.net The strategic placement of substituents on the acridine ring system allows for the fine-tuning of the emission color and quantum yield. Current research is exploring how the specific substitution pattern of this compound can be leveraged to create highly efficient and stable blue and green emitters, which remain a significant challenge in OLED technology.

Future academic directions will likely involve the synthesis and characterization of novel this compound derivatives with tailored electronic properties. This includes the incorporation of various aromatic and heterocyclic moieties to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. A deeper understanding of the structure-property relationships will be critical for designing materials with enhanced charge transport capabilities and improved device stability.

Table 1: Selected Dimethylacridine-Based Emitters and their Performance in OLEDs

EmitterDevice StructureMaximum External Quantum Efficiency (EQE)Emission ColorReference
AcTPENon-doped1.46%Green researchgate.net
Ac2BPNon-doped10.56%Green researchgate.net
D6UndopedNot specifiedBlue (470 nm) nih.gov

Development of Innovative Analytical Chemistry Methodologies

The inherent fluorescence of the acridine core makes this compound a valuable tool in the development of innovative analytical chemistry methodologies. Its application spans from being a fluorescent probe to a derivatizing agent for enhancing the detection of various analytes.

The fluorescence of acridine derivatives, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), has been utilized to study energy transduction in biological membranes. nih.gov The fluorescence quenching or enhancement of these probes can be correlated with changes in the local environment, such as pH or the presence of specific ions. This principle can be extended to develop sensitive and selective analytical methods. For instance, new 9-aminoacridine (B1665356) derivatives have been synthesized and studied for their potential application as pH indicators in organic solvents. nih.gov

Future research is expected to focus on the development of novel analytical techniques that exploit the specific properties of this compound. This could involve its use in high-performance liquid chromatography (HPLC) with fluorescence detection for the analysis of complex biological samples. bevital.no Furthermore, the synthesis of new derivatives with specific recognition moieties could lead to the creation of highly selective chemosensors for environmental and biomedical monitoring. The development of analytical methods for the determination of acridine derivatives themselves is also an area of ongoing interest. mdpi.com

Design and Synthesis of Advanced Research Probes and Tools

The ability of the acridine ring to intercalate into DNA has long been a cornerstone of its application in biological research. arabjchem.org Building upon this, this compound serves as a versatile scaffold for the design and synthesis of advanced research probes and tools with tailored functionalities.

The synthesis of fluorescently labeled probes for applications such as plasma membrane labeling is an active area of research. nih.gov The acridine moiety can be functionalized with various side chains to control properties like cell permeability and targeting specificity. For example, the synthesis of 9-aminoacridine derivatives containing silicon has been explored. scispace.com The development of fluorescent probes for the detection of specific biomolecules and for bioimaging applications is a significant focus. The green fluorescence emission of 9-aminoanthracene, a related compound, has been maintained for bioimaging applications, suggesting the potential for similar strategies with this compound. researchgate.netnih.gov

Future academic directions in this field will likely involve the creation of "smart" probes based on the this compound framework. These probes could be designed to respond to specific biological stimuli, such as enzymes or reactive oxygen species, resulting in a detectable change in their fluorescence properties. The rational design of such probes, aided by computational modeling, will be crucial for developing tools that can visualize complex biological processes in living cells with high spatial and temporal resolution. core.ac.uk

Interdisciplinary Research Integrating Acridine Chemistry with Nanoscience

The convergence of acridine chemistry and nanoscience is opening up new avenues for the development of novel hybrid materials with unique properties and applications. The functionalization of nanomaterials with molecules like this compound can impart new functionalities and enhance their performance in various fields.

The surface functionalization of nanoparticles with small molecules is a key strategy in nanomedicine and materials science. nih.gov The amino group of this compound provides a convenient handle for its covalent attachment to the surface of various nanomaterials, including gold nanoparticles, quantum dots, and carbon-based nanomaterials. This functionalization can be used to improve the biocompatibility of nanoparticles, facilitate their cellular uptake, and enable targeted drug delivery. mdpi.commdpi.com

Future interdisciplinary research will likely focus on the development of sophisticated nanosystems where this compound plays a central role. For example, nanoparticles functionalized with this compound could be designed as theranostic agents, combining diagnostic imaging capabilities (via fluorescence) with therapeutic action. The integration of the photophysical properties of this compound with the unique optical and electronic properties of nanomaterials could also lead to the development of novel sensors and photocatalysts. A key challenge and area for future investigation will be the detailed characterization of the interface between the acridine derivative and the nanomaterial surface to understand and control the properties of these hybrid systems. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.